Divergent Kinase Inhibition Profile Versus Benzopyrimido-Pyrrolo-Oxazinedione (BPO) CFTR Modulators
The closest structurally characterized class, BPO compounds such as (R)-BPO-27 (CAS 1415390-47-4), are potent CFTR inhibitors (IC₅₀ = 4 nM by whole-cell patch clamp in CFTR-expressing CHO-K1 cells), with no reported kinase activity . In contrast, the target compound incorporates a pyrrolo[3,4-d]pyrimidine core, a privileged kinase hinge-binding scaffold. Analogous 5H-pyrrolo[3,4-d]pyrimidine-bearing compounds such as (1S,2R,5S)-5-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(2,4,5-trifluorophenyl)cyclohexanamine (CHEMBL233564) demonstrate ERK2 inhibitory activity with an IC₅₀ of 45.4 µM in a biochemical kinase assay [1]. The target compound's benzoxazolone appendage may further modulate kinase selectivity, distinguishing it from purely CFTR-targeted BPO analogs.
| Evidence Dimension | Primary pharmacological target class (CFTR vs. kinase) |
|---|---|
| Target Compound Data | Predicted kinase inhibition based on pyrrolo[3,4-d]pyrimidine core; specific inhibitory constants not yet reported |
| Comparator Or Baseline | (R)-BPO-27: CFTR IC₅₀ = 4 nM; no reported kinase activity |
| Quantified Difference | Qualitative target-class divergence: CFTR inhibition (comparator) vs. probable kinase/other target engagement (target compound) |
| Conditions | Whole-cell patch clamp (CFTR-CHO-K1) for comparator; biochemical kinase assay for structurally analogous pyrrolo[3,4-d]pyrimidines |
Why This Matters
The target compound offers a differentiated pharmacological starting point for programs targeting kinases rather than ion channels, avoiding the CFTR liability of the BPO series.
- [1] BindingDB Entry BDBM50212925. (1S,2R,5S)-5-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(2,4,5-trifluorophenyl)cyclohexanamine ERK2 IC₅₀ = 45.4 µM. View Source
